molecular formula C17H28N2O B3082111 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL CAS No. 1119451-18-1

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL

Cat. No.: B3082111
CAS No.: 1119451-18-1
M. Wt: 276.4 g/mol
InChI Key: VLOFATMPYBXDQB-UHFFFAOYSA-N
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Description

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL is a complex organic compound with a molecular formula of C17H28N2O and a molecular weight of 276.42 g/mol . This compound features a piperidine ring substituted with a phenyl group and a sec-butyl(methyl)amino group, making it a unique structure in organic chemistry.

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals. In biological research, it can be used to study the interactions of piperidine derivatives with biological targets .

Preparation Methods

The synthesis of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL can be achieved through multistep organic synthesis. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction

Chemical Reactions Analysis

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL involves its interaction with specific molecular targets in the body. The piperidine ring and the sec-butyl(methyl)amino group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL include other piperidine derivatives and phenyl-substituted amines. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the piperidine ring and the sec-butyl(methyl)amino group in this compound distinguishes it from other similar molecules .

Properties

IUPAC Name

4-[3-[[butan-2-yl(methyl)amino]methyl]phenyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-4-14(2)19(3)13-15-6-5-7-16(12-15)17(20)8-10-18-11-9-17/h5-7,12,14,18,20H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFATMPYBXDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)CC1=CC(=CC=C1)C2(CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173350
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-18-1
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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